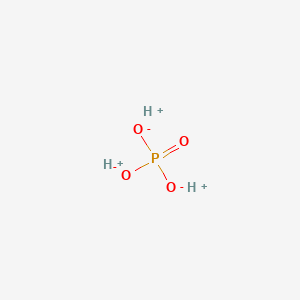

Hydron;phosphate

Description

Properties

IUPAC Name |

hydron;phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIIXXVUZAFLBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].[H+].[O-]P(=O)([O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.995 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Principles of Protonated Phosphate Chemistry

Orthophosphate and its Protonation States

Orthophosphate, a derivative of phosphoric acid, can exist in several protonation states depending on the pH of the surrounding environment. wikipedia.orgresearchgate.net This characteristic is central to its role in various chemical and biological systems.

Phosphoric acid (H₃PO₄) is a triprotic acid, meaning it can donate three protons in a stepwise manner. wyzant.comlibretexts.org The fully protonated form, also known as orthophosphoric acid, is a phosphorus oxoacid comprising one oxo and three hydroxy groups covalently bonded to a central phosphorus atom. ebi.ac.ukcommonorganicchemistry.com The dissociation of these protons occurs at distinct pKa values, which represent the pH at which the concentrations of the acid and its conjugate base are equal. wikipedia.org

The successive dissociation equilibria are as follows:

H₃PO₄ ⇌ H₂PO₄⁻ + H⁺, with a pKa₁ of approximately 2.12-2.15. wyzant.comcommonorganicchemistry.comwyzant.comwikipedia.orggwu.edu

H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺, with a pKa₂ of about 7.2. wyzant.comcommonorganicchemistry.comwyzant.comwikipedia.org

HPO₄²⁻ ⇌ PO₄³⁻ + H⁺, with a pKa₃ around 12.32-12.37. wyzant.comwyzant.comwikipedia.org

These pKa values indicate that at a very low pH (1 or lower), phosphoric acid remains largely undissociated. wikipedia.org The increasing pKa values for each subsequent dissociation reflect the greater energy required to remove a proton from an increasingly negative ion due to electrostatic repulsion. libretexts.org

Table 1: pKa Values for the Stepwise Dissociation of Phosphoric Acid at 25°C

The dihydrogen phosphate (B84403) ion, H₂PO₄⁻, is formed upon the first dissociation of phosphoric acid. nih.gov It is a monovalent inorganic anion. nih.govfoodb.ca This ion consists of a central phosphorus atom tetrahedrally bonded to two hydroxyl groups and two oxygen atoms. wikipedia.org In aqueous solutions, around a pH of 4.7, which is midway between the first two pKa values, the dihydrogen phosphate ion is the predominant species. wikipedia.org It is considered the conjugate base of phosphoric acid and the conjugate acid of the hydrogen phosphate ion. nih.gov

The second dissociation of phosphoric acid yields the hydrogen phosphate ion, HPO₄²⁻, a divalent inorganic anion. nih.gov This species acts as the conjugate base of the dihydrogen phosphate ion and the conjugate acid of the orthophosphate ion. nih.gov The hydrogen phosphate ion is the dominant form in solutions with a pH around 9.8, which is between the second and third pKa values. wikipedia.org It can act as a Brønsted-Lowry base by accepting a proton from water. brainly.com

The fully deprotonated form, the orthophosphate ion (PO₄³⁻), is a trivalent inorganic anion. byjus.com It is formed after the third dissociation of phosphoric acid and is the predominant species at a pH of 13 or higher. wikipedia.org The orthophosphate ion has a tetrahedral structure with a central phosphorus atom bonded to four oxygen atoms. pw.live

Hydrogen Phosphate (HPO₄²⁻) Ion

General Definitions and Academic Nomenclature in Protonated Phosphate Systems

The nomenclature of phosphorus-containing compounds follows recommendations by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.ukiupac.org

Phosphoric acid (H₃PO₄) is the parent compound, also referred to as orthophosphoric acid to distinguish it from other phosphoric acids. ebi.ac.uk

Dihydrogen phosphate ([H₂PO₄]⁻) is the IUPAC name for the ion formed after the loss of one proton. wikipedia.orgnih.gov

Hydrogen phosphate ([HPO₄]²⁻) is the IUPAC name for the ion resulting from the loss of two protons. nih.gov

Phosphate ([PO₄]³⁻) is the term for the fully deprotonated anion, also known as orthophosphate. wikipedia.orgbyjus.com

In biochemical contexts where the pH is near neutral (around 7), the term "phosphate" is often used more broadly to refer to the mixture of H₂PO₄⁻ and HPO₄²⁻ ions present. qmul.ac.ukpnas.org Esters of phosphoric acid are correctly termed "phosphoric esters". qmul.ac.ukpnas.org

Structural Characteristics of Protonated Phosphate Groups

The phosphate group, regardless of its protonation state, features a central phosphorus atom in a tetrahedral arrangement. wikipedia.orgpw.live The bond angles and lengths within the phosphate tetrahedron are influenced by protonation.

In the dihydrogen phosphate anion (H₂PO₄⁻), the P-O bond lengths vary. The P-O distances involving the hydroxyl groups are longer than those with the unprotonated oxygen atoms. For example, in one study of a dihydrogenomonophosphate compound, the P-O distances ranged from 1.496(2) to 1.568(3) Å, with the longest distances corresponding to the P-OH bonds. scirp.org The O-P-O bond angles in such structures are close to the ideal tetrahedral angle of 109.5 degrees, with average values around 109.39(15)°. scirp.org

Table 2: General Physicochemical Properties of Phosphate Species

Thermodynamics and Equilibria of Phosphate Protonation

Acid Dissociation Constants (pKa) of Phosphoric Acid and its Derivatives

Phosphoric acid (H₃PO₄) is a triprotic acid, meaning it can donate three protons in a stepwise manner. bioblast.atquora.com Each dissociation step is characterized by a unique acid dissociation constant (Ka) or its logarithmic form, pKa. researchgate.net These values are crucial for understanding the behavior of phosphate (B84403) in various chemical and biological systems.

The three dissociation equilibria for phosphoric acid are as follows:

H₃PO₄ + H₂O ⇌ H₂PO₄⁻ + H₃O⁺

H₂PO₄⁻ + H₂O ⇌ HPO₄²⁻ + H₃O⁺

HPO₄²⁻ + H₂O ⇌ PO₄³⁻ + H₃O⁺

The pKa values for these successive dissociations progressively increase, indicating that it becomes increasingly difficult to remove each subsequent proton. bioblast.at This is due to the increasing negative charge on the resulting phosphate species, which electrostatically holds the remaining protons more strongly. bioblast.at

| Dissociation Step | Equilibrium | Ka Value | pKa Value | Reference |

|---|---|---|---|---|

| First | H₃PO₄ ⇌ H₂PO₄⁻ + H⁺ | 7.5 × 10⁻³ | 2.12 - 2.15 | wikipedia.orgreachdevices.com |

| Second | H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺ | 6.2 × 10⁻⁸ | 7.20 - 7.21 | wikipedia.orgreachdevices.com |

| Third | HPO₄²⁻ ⇌ PO₄³⁻ + H⁺ | 4.2 × 10⁻¹³ | 12.32 - 12.37 | wikipedia.org |

The pKa values can vary slightly depending on the source and experimental conditions. For instance, some sources report pKa1 as 2.148, pKa2 as 7.198, and pKa3 as 12.35. researchgate.net Other derivatives of phosphoric acid, such as pyrophosphoric acid, also exhibit multiple pKa values. wikipedia.org

Hierarchical Thermodynamic Interactions in Polyprotic Phosphate Systems

The protonation of polyprotic acids like phosphoric acid can be analyzed using a hierarchical interaction model. This approach quantifies the thermodynamic interactions between proton binding events. The intrinsic dissociation constant for protonation and the pairwise and third-order interaction terms can be calculated from the pKa values.

For phosphate, the intrinsic dissociation constant (Kd,h) for protonation has been reported as 8.8 x 10⁻¹³ M. The pairwise interactions (Kd,hh) between protonation events are significant, while third-order interactions (Kd,hhh) for phosphate are relatively close to the no-interaction value of 1, specifically 0.51. researchgate.net This hierarchical analysis demonstrates that lower-order interactions, representing simpler binding events, are more likely to be significant than higher-order interactions. researchgate.net

Solution-Phase Protonation Equilibria of Phosphate Species

In aqueous solutions, the various phosphate species (H₃PO₄, H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻) exist in a dynamic equilibrium, the position of which is primarily determined by the pH of the solution. nih.govacs.org The distribution of these species can be visualized using a speciation diagram, which shows the relative concentration of each species as a function of pH. nih.gov

At a very low pH (below pKa1), the fully protonated phosphoric acid (H₃PO₄) is the dominant species. nih.gov As the pH increases, deprotonation occurs. In the pH range between pKa1 and pKa2 (approximately 2.1 to 7.2), the dihydrogen phosphate ion (H₂PO₄⁻) is the predominant form. nih.govnist.gov Between pH 7.2 and 12.3 (pKa2 and pKa3), the monohydrogen phosphate ion (HPO₄²⁻) is the most abundant species. nih.govnih.gov Finally, at a pH above 12.3, the fully deprotonated phosphate ion (PO₄³⁻) dominates. nih.gov

The protonation equilibria of phosphate are also influenced by the presence of other ions in the solution, which can lead to the formation of complexes. For example, in solutions containing sodium or potassium ions, species such as MPO₄²⁻, MHPO₄⁻, and MH₂PO₄⁰ (where M=Na⁺ or K⁺) can form. acs.org

Gas-Phase Protonation Thermodynamics of Phosphate-Containing Molecules

In the gas phase, the thermodynamics of protonation are described by proton affinity (PA) and gas-phase basicity (GB). Proton affinity is the negative of the enthalpy change for the protonation reaction, while gas-phase basicity is the negative of the Gibbs free energy change. ub.edu These values provide insight into the intrinsic basicity of a molecule without the influence of a solvent.

For phosphate-containing molecules, the site of protonation can significantly affect the thermodynamics. Computational studies on molecules like adenosine (B11128) 5'-triphosphate (ATP) in the gas phase have shown that protonation can occur at different nitrogen atoms on the adenine (B156593) base or on the phosphate oxygen atoms. The most stable protonated form is often a result of strong intramolecular hydrogen bonds between the protonated site and other parts of the molecule, such as the phosphate groups.

The gas-phase basicity of phospholipids (B1166683) has been found to be surprisingly high, with some species like sphingomyelin (B164518) and phosphatidylcholine being more basic than arginine, the most basic of the common amino acids. ub.edu This high basicity is attributed to the ability of the phosphate group to participate in strong hydrogen bonding interactions. ub.edu

Influence of Environmental Parameters on Phosphate Protonation Equilibria

The protonation equilibria of phosphate are sensitive to environmental conditions, most notably pH and temperature.

pH Effects on Speciation and Buffer Capacity

As detailed in section 2.3, the pH of the solution is the primary determinant of phosphate speciation. This pH-dependent equilibrium is the basis for the excellent buffering capacity of phosphate solutions over a wide pH range. reachdevices.com A buffer system resists changes in pH because it contains a mixture of a weak acid and its conjugate base.

The phosphate buffer system is effective around its pKa values. For example, a mixture of H₂PO₄⁻ and HPO₄²⁻ provides strong buffering capacity around pH 7.2, which is highly relevant for many biological systems. bioblast.at The ability of the phosphate species to accept or release protons in response to changes in acidity allows the system to maintain a relatively stable pH. acs.org

Temperature Dependence of Protonation Equilibria

The acid dissociation constants of phosphoric acid, and thus the protonation equilibria, are dependent on temperature. The relationship between the equilibrium constant and temperature is described by the van't Hoff equation, which relates the change in the equilibrium constant to the enthalpy of the reaction.

For the first dissociation of phosphoric acid, the change in heat content (enthalpy) at 25°C is approximately -7,650 j/mol. The pKa values of phosphoric acid generally decrease with increasing temperature. researchgate.netnih.gov This means that at higher temperatures, phosphoric acid becomes a slightly stronger acid. For example, the pKa of some buffer solutions can decrease when the temperature is raised from 25°C to 37°C. However, the enthalpy of neutralization for phosphate buffer is relatively low, which means its dissociation constant and the pH of a phosphate buffer solution are less sensitive to temperature changes compared to other buffer systems like those based on amines. bioblast.at

| Dissociation Step | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) | Reference |

|---|---|---|---|---|

| H₃PO₄ ⇌ H₂PO₄⁻ + H⁺ | -7.65 | -66.8 | 12.2 | nist.gov |

| H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺ | 3.5 | -128 | 41.7 | nih.gov |

| HPO₄²⁻ ⇌ PO₄³⁻ + H⁺ | 16.0 | -188 | 72.0 | nih.gov |

Ionic Strength Effects on Phosphate Equilibria

The thermodynamic properties and equilibrium state of phosphate protonation are significantly influenced by the ionic strength of the solution. fsu.eduelixirpublishers.com Ionic strength, a measure of the total concentration of ions in a solution, alters the activities of the ionic species involved in the phosphate equilibria. fsu.eduppsc.org.my This, in turn, affects the apparent dissociation constants (pKa') of phosphoric acid. elixirpublishers.comjst.go.jp

The fundamental principle governing this phenomenon is described by the Debye-Hückel theory, which relates the activity coefficient of an ion to the ionic strength of the medium. fsu.edunih.gov In essence, equilibrium constants are truly constant only in "ideal solutions" with very low ion concentrations. fsu.edu In solutions with higher ionic concentrations, the "effective concentration" or activity of an ion becomes different from its molar concentration. fsu.edu The activity (a) is related to the molar concentration ([C]) by the activity coefficient (γ), such that a = γ[C]. fsu.edu

For the dissociation of phosphate species, particularly the second dissociation (H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻), the presence of other ions in the solution shields the phosphate ions from each other, altering their chemical activity. fsu.edujst.go.jp This effect is more pronounced for multivalent ions, making polyprotic acids like phosphoric acid more susceptible to changes in ionic strength compared to monoprotic acids. fsu.edu

Research Findings:

Detailed studies have consistently shown that as the ionic strength of a solution increases, the apparent dissociation constants (pKa') for phosphoric acid decrease. elixirpublishers.comjst.go.jp This means that the acid becomes effectively stronger at higher ionic strengths. fsu.edu This is because the activity coefficients of the more highly charged product ions (e.g., HPO₄²⁻) decrease more significantly with increasing ionic strength than the less charged reactant ions (e.g., H₂PO₄⁻). fsu.edu

For instance, research on phosphate buffer solutions has demonstrated this inverse relationship. elixirpublishers.com The table below, derived from studies on synthetic salt lake brines, illustrates the decrease in pKa₁' and pKa₂' with increasing ionic strength at 25°C.

Table 1: Apparent Dissociation Constants (pKa') of Phosphoric Acid at Various Ionic Strengths

| Ionic Strength (I) | pKa₁' | pKa₂' |

|---|---|---|

| 6.0 | 2.05 | 6.55 |

| 6.5 | 2.00 | 6.50 |

| 6.8 | 1.95 | 6.45 |

| 7.3 | 1.90 | 6.40 |

| 7.5 | 1.85 | 6.35 |

Data sourced from a study on synthetic salt lake brines at 25°C. elixirpublishers.com

The effect of ionic strength is not solely dependent on its magnitude but also on the specific ions present in the solution. jst.go.jp Different neutral salts, such as NaCl, KCl, MgCl₂, and MgSO₄, can cause varying degrees of change in the pKa' values, even at the same ionic strength. jst.go.jp This is attributed to the individual properties of the co-existing ions. jst.go.jp The order of the effect of cations has been observed as K⁺ < Na⁺ < Mg²⁺, and for anions as phosphate < SO₄²⁻ < Cl⁻. jst.go.jp

Furthermore, the thermodynamic dissociation exponent (pK), which is calculated by extrapolating experimental data to zero ionic strength, has been determined through various methods. jst.go.jp For the second dissociation of phosphoric acid, values of pK₂ have been reported as 7.04 at 18°C, 7.02 at 25°C, and 7.01 at 37°C. jst.go.jp

It is crucial to use the appropriate pKa' value that corresponds to the specific ionic strength of the solution being studied for accurate calculations in buffer preparations and other applications. fsu.edu The deviation between the thermodynamic equilibrium constant (K) and the apparent concentration quotient (Q) increases nonlinearly as ionic strength increases. nsf.gov

The following table summarizes the impact of different salts on the activity coefficients in phosphate buffer solutions.

Table 2: Effect of Different Salts on Phosphate Buffer Solutions at 25°C

| Added Salt | Ionic Strength Range (mol/kg) | Observation |

|---|---|---|

| Sodium Bromide | 0.04 to 0.25 | At a given ionic strength, the activity-coefficient term increases when bromide is substituted for chloride. nist.gov |

| Sodium Iodide | 0.04 to 0.25 | At a given ionic strength, the activity-coefficient term increases when iodide replaces bromide. nist.gov |

Based on electromotive force measurements of cells with hydrogen and silver-silver halide electrodes. nist.gov

Spectroscopic and Structural Elucidation of Protonated Phosphate Species

Nuclear Magnetic Resonance (NMR) Spectroscopy in Phosphate (B84403) Speciation Analysis

NMR spectroscopy is a powerful, non-destructive technique for identifying and quantifying different phosphorus-containing compounds. mdpi.com It is particularly valuable for distinguishing between various protonated forms of phosphates. nih.govresearchgate.net The 31P nucleus is well-suited for NMR studies due to its 100% natural abundance and a spin of ½, which results in sharp and easily interpretable signals. mdpi.comwikipedia.org

The chemical shift in ³¹P NMR is highly sensitive to the chemical environment of the phosphorus atom, including its protonation state. nih.gov Generally, protonation of a phosphate group leads to a change in the electron density around the phosphorus nucleus, which in turn affects its resonance frequency. nih.gov For instance, the protonation of non-bridging oxygen atoms in a phosphate ligand decreases the negative charge density, causing the ³¹P NMR signal to shift to a higher magnetic field (upfield). nih.gov

The pH of the solution significantly influences the protonation equilibrium and, consequently, the observed ³¹P NMR chemical shifts. By monitoring these shifts as a function of pH, it is possible to determine the stepwise protonation constants of phosphate species. nih.gov Different phosphate species, such as orthophosphate, pyrophosphate, and polyphosphates, exhibit distinct chemical shift ranges, allowing for their identification in complex mixtures. nih.govresearchgate.net For example, in studies of lake water, orthophosphate is often the dominant dissolved species, but monoesters, diesters, and polyphosphates are also readily detected. nih.govresearchgate.net

Table 1: Representative ³¹P NMR Chemical Shifts for Various Phosphate Species This table provides typical chemical shift ranges observed in ³¹P NMR spectroscopy. Actual values can vary based on solvent, pH, and counter-ions.

| Phosphate Species | Typical Chemical Shift Range (ppm) |

| Orthophosphate (PO₄³⁻) | ~ 6 |

| Dihydrogen Phosphate (H₂PO₄⁻) | ~ 0-5 |

| Monohydrogen Phosphate (HPO₄²⁻) | ~ 3-6 |

| Pyrophosphate (P₂O₇⁴⁻) | -5 to -10 |

| Polyphosphates (chain) | -18 to -22 (internal), -5 to -10 (terminal) |

| Phosphonates | 15 to 30 |

Data compiled from multiple sources. nih.govresearchgate.netresearchgate.net

Solid-state NMR techniques, particularly ¹H-³¹P cross-polarization (CP), are instrumental in confirming the protonation of phosphate species. nih.gov CP experiments enhance the signal of the less sensitive ³¹P nucleus by transferring magnetization from the abundant and sensitive ¹H nuclei (protons). nih.gov The efficiency of this transfer is dependent on the proximity of the protons to the phosphorus atoms, making it an excellent tool for identifying protonated phosphates. researchgate.net

In ¹H-³¹P CP/MAS (Magic Angle Spinning) NMR, the presence of a signal indicates that the phosphorus atoms are in close spatial proximity to protons. researchgate.net By varying the contact time in these experiments, it is possible to probe the dynamics of the proton environment. nih.govresearchgate.net For example, in layered metal phosphates like α-Sn(HPO₄)₂·H₂O, variable-temperature ¹H-³¹P CP experiments have been used to study proton movements within the interlayer space. nih.gov These studies can reveal information about the activation energy required for proton transfer between phosphate groups. nih.govresearchgate.net The absence of a signal in a CP experiment, while a signal is present in a direct-polarization experiment, can suggest the presence of non-protonated phosphate species. researchgate.net

³¹P NMR Chemical Shifts and Protonation State Assignment

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

FTIR spectroscopy is widely used to identify the functional groups present in a sample. mcmed.us For hydrogen phosphates, specific vibrational bands associated with the P-O, P=O, and P-OH groups are of particular interest. The presence of protons in dihydrogen phosphate (H₂PO₄⁻) and monohydrogen phosphate (HPO₄²⁻) ions gives rise to characteristic vibrational modes that are absent in the fully deprotonated phosphate (PO₄³⁻) ion. biointerfaceresearch.com

Key vibrational modes for protonated phosphates include the P-OH stretching and bending vibrations. biointerfaceresearch.com For instance, the in-plane bending δ(P-OH) and out-of-plane bending γ(P-OH) modes are signatures of acidic phosphates. biointerfaceresearch.com In the FTIR spectrum of barium dihydrogenomonophosphate, Ba(H₂PO₄)₂, the δ(P-OH) mode is observed around 1218 cm⁻¹. biointerfaceresearch.com The positions of the P=O and P-O stretching bands are also sensitive to protonation and hydrogen bonding. nih.gov For example, in studies of biological hydroxyapatite (B223615), the intensity of sub-bands at 1127 and 1110 cm⁻¹ has been correlated with the acid phosphate (HPO₄²⁻) content. nih.gov

Table 2: Characteristic FTIR Frequencies for Protonated Phosphate Groups This table presents typical vibrational frequencies for key functional groups in hydrogen phosphates. The exact wavenumbers can shift based on the molecular environment and crystalline structure.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Compound Example |

| O-H stretch (in P-OH) | 2900 - 3500 | Calcium Hydrogen Phosphate Dihydrate researchgate.net |

| P=O stretch | ~1400 | Doped Calcium Hydrogen Phosphate researchgate.net |

| δ(P-OH) in-plane bend | 1200 - 1350 | Barium Dihydrogenomonophosphate biointerfaceresearch.com |

| P-O asymmetric stretch | 1010 - 1080 | Various Biosolids confex.com |

| γ(P-OH) out-of-plane bend | 750 - 950 | Barium Dihydrogenomonophosphate biointerfaceresearch.com |

| O-P-O bend | 500 - 670 | Various Biosolids confex.com |

Data compiled from multiple sources. biointerfaceresearch.comresearchgate.netconfex.com

IRMPD action spectroscopy is a powerful mass spectrometry-based technique used to obtain IR spectra of gas-phase ions. This method is particularly useful for studying the intrinsic structures and conformations of protonated molecules, free from solvent or solid-state interactions. nih.gov In this technique, ions are isolated in a mass spectrometer and irradiated with a tunable infrared laser. When the laser frequency is resonant with a vibrational mode of the ion, it absorbs multiple photons, leading to dissociation. The resulting fragment ions are detected, and an IR spectrum is constructed by plotting the fragmentation efficiency as a function of the laser wavelength. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy of Hydrogen Phosphates

X-ray Diffraction and Neutron Diffraction for Solid-State Structural Determination

X-ray and neutron diffraction are the definitive methods for determining the three-dimensional atomic arrangement in crystalline solids. These techniques provide precise information on bond lengths, bond angles, and the nature of hydrogen bonding networks, which are crucial for a complete understanding of protonated phosphate structures. nih.govacs.org

X-ray diffraction (XRD) is sensitive to the electron density distribution and is excellent for locating heavier atoms like phosphorus and oxygen. researchgate.net Powder XRD can be used to identify crystalline phases and determine unit cell parameters, while single-crystal XRD provides a detailed crystal structure. researchgate.netacs.org For example, the crystal structure of a new three-dimensional zirconium hydrogen phosphate, τ-Zr(HPO₄)₂, was solved using single-crystal synchrotron XRD data. acs.org In-situ temperature-resolved XRD can also be used to study structural transformations, such as the collapse of layered structures in hydrogen phosphate intercalated layered double hydroxides. scientific.net

Table 3: Comparison of Diffraction Techniques for Phosphate Analysis

| Technique | Information Provided | Advantages for Hydronphosphate Analysis | Limitations |

| X-ray Diffraction (XRD) | Atomic positions (especially heavier atoms), unit cell dimensions, crystal symmetry. researchgate.netiucr.org | Excellent for determining the P-O framework of the phosphate group. acs.org | Poor sensitivity for locating hydrogen atoms accurately. |

| Neutron Diffraction | Precise location of light atoms (especially hydrogen), details of hydrogen bonding. osti.govnih.gov | The most direct method for visualizing proton positions and characterizing H-bonds. capes.gov.briucr.org | Requires larger crystals and access to a neutron source; deuteration may be needed to reduce incoherent scattering from hydrogen. osti.gov |

Mass Spectrometry and Atomic Spectroscopy for Compositional Analysis of Phosphate Materials

Mass spectrometry (MS) and atomic spectroscopy are powerful tools for determining the elemental and isotopic composition of phosphate materials. mdpi.comhelsinki.firesearcher.life These methods provide precise quantitative data on the metal-to-phosphorus ratio, which is essential for understanding the synthesis and performance of these materials. mdpi.comresearcher.life

Inductively coupled plasma-mass spectrometry (ICP-MS) is a particularly sensitive technique, capable of detecting elements at concentrations as low as nanograms or even picograms per liter. mdpi.com This makes it highly suitable for the analysis of trace elements in phosphate samples. Another advanced method, electrospray ionization mass spectrometry (ESI-MS), allows for the characterization of inorganic polyphosphates such as orthophosphate, pyrophosphate, and tripolyphosphate without the need for prior separation. colby.edu ESI-MS can distinguish between different polyphosphate oligomers and offers low detection limits, in the range of approximately 1 to 10 ng/mL. colby.edu

A significant application of mass spectrometry in phosphate analysis is the determination of the oxygen isotope composition (δ¹⁸O) of dissolved phosphate. thermofisher.com This is crucial for tracing phosphorus biogeochemical cycles. thermofisher.com Newer methods using ESI-Orbitrap-MS can measure the δ¹⁸O of phosphate at the nanomole level, a significant improvement over traditional techniques that require larger sample sizes and are prone to interference. thermofisher.com Specifically, monitoring the PO₃⁻ fragment ions is more reliable than using H₂PO₄⁻ ions, as the former are not subject to interference from species like HSO₄⁻. thermofisher.com

Atomic spectroscopy techniques, such as inductively coupled plasma-atomic emission spectrometry (ICP-AES), are also widely used for the compositional analysis of phosphate materials. mdpi.comacs.org These methods are based on the characteristic absorption or emission of photons by different atoms. mdpi.com While techniques like atomic absorption spectroscopy (AAS) are effective for many metals, they are not suitable for quantifying phosphorus directly because the typical atomization conditions are insufficient to break down phosphate into individual phosphorus atoms. mdpi.com

Table 1: Comparison of Mass Spectrometry and Atomic Spectroscopy Techniques for Phosphate Analysis

| Technique | Analytes | Detection Limits | Key Advantages | Limitations |

|---|---|---|---|---|

| ICP-MS | Metals, Phosphorus | ng/L to pg/L mdpi.com | High sensitivity, direct isotopic information mdpi.com | Requires sample digestion mdpi.com |

| ESI-MS | Polyphosphates | ~1-10 ng/mL colby.edu | No pre-separation needed, distinguishes oligomers colby.edu | Susceptible to ion suppression colby.edu |

| ICP-AES | Metals | sub-mg/L to µg/L mdpi.com | Accurate quantification of metals mdpi.com | Requires sample digestion mdpi.com |

| AAS | Metals | - | - | Cannot measure phosphorus content directly mdpi.com |

Fluorescence Spectroscopic Analysis of Hydrogen Bonding with Phosphate Anions

Fluorescence spectroscopy is a highly sensitive method used to investigate the non-covalent interactions of phosphate anions, particularly hydrogen bonding. nih.govnih.gov This technique can provide insights into the formation of complexes between phosphate anions and various organic molecules. nih.gov

Studies have shown that the fluorescence behavior of certain phenol, catechol, and resorcinol (B1680541) derivatives changes in the presence of phosphate anions, indicating the formation of intermolecular complexes. nih.gov This complexation, which also occurs with anions like acetate (B1210297) and citrate (B86180) but not with sulfate (B86663) or borate, is influenced by the structure of the organic molecule. nih.gov For example, ethylamine (B1201723) or ethanolamine (B43304) substitutions on the aromatic ring can enhance complex formation. nih.gov

The research indicates the formation of 1:1 complexes between these organic compounds and phosphate anions, involving two hydrogen bonds. nih.gov The strength of these interactions can be quantified by determining the association constants. For instance, the association constant for the complex between isoprenaline and phosphate has been measured to be 5.1 L·mol⁻¹. nih.gov Similarly, the association constants for m-tyramine (B1210026) and terbutaline (B1683087) with phosphate are 15.3 and 6.9 L·mol⁻¹, respectively. nih.gov

Fluorescent chemosensors have been developed to selectively detect phosphate species. rsc.org These sensors often employ a "receptor-spacer-fluorophore" design, where the binding of a phosphate anion to the receptor component modulates the fluorescence of the fluorophore. rsc.org This can occur through mechanisms such as photoinduced electron transfer (PET), where the quenching of fluorescence is inhibited upon anion binding, leading to a fluorescence enhancement. rsc.org

Table 2: Association Constants of Selected Compounds with Phosphate Anions Determined by Fluorescence Spectroscopy

| Compound | Association Constant (L·mol⁻¹) | Reference |

|---|---|---|

| Isoprenaline | 5.1 | nih.gov |

| m-Tyramine | 15.3 | nih.gov |

| Terbutaline | 6.9 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Protonated Phosphate Studies

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic structure and protonation states of phosphate-containing compounds. mdpi.comacs.orgmdpi.comnih.gov The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state, and the resulting spectrum provides information about the electronic transitions within the molecule.

In the context of protonated phosphate species, UV-Vis spectroscopy can be used to monitor changes in the electronic environment of a molecule upon protonation or upon interaction with other species. For instance, the protonation of polyaniline with poly(alkylene phosphates) can be followed by observing the appearance of characteristic polaron bands at approximately 420 nm and 900 nm in the UV-Vis spectrum. acs.org The degree of protonation can be influenced by factors such as the molar ratio of the polymers and the solvent used. acs.org

UV-Vis spectroscopy is also employed to study the formation and properties of metal complexes involving phosphate-containing ligands. mdpi.comnih.gov For example, the UV-Vis spectra of gold(III) complexes with hydrazones derived from pyridoxal (B1214274) 5'-phosphate have been investigated. mdpi.commdpi.comnih.gov Theoretical calculations, such as time-dependent density functional theory (TDDFT), can be used to simulate the UV-Vis spectra and help in the assignment of experimental absorption bands. mdpi.comnih.gov In the case of the AuCl(PLP-F3H) complex, the simulated spectra show good agreement with the observed absorption maxima around 300 nm and 350 nm. mdpi.com

It is important to note that while UV-Vis spectroscopy is a powerful tool, its application can be limited in complex biological samples. rsc.org For instance, the strong absorption of proteins at around 280 nm can interfere with the analysis of phosphate-containing molecules like NADP and NADPH. rsc.org

Computational and Theoretical Approaches to Hydron;phosphate Systems

Quantum Chemical Calculations for Electronic Structure and Atomic Charges

Quantum chemical calculations offer a powerful means to investigate the electronic structure and atomic charges of phosphate (B84403) species. These methods, rooted in the principles of quantum mechanics, can predict molecular geometries, vibrational frequencies, and the distribution of electron density within a molecule.

Density Functional Theory (DFT) in Phosphate Protonation Studies

Density Functional Theory (DFT) has emerged as a widely used method for studying phosphate protonation due to its balance of accuracy and computational cost. academie-sciences.fr DFT calculations can provide valuable information on the structural and electronic properties of protonated phosphate species. For instance, DFT has been used to study the adsorption of phosphate on mineral surfaces, revealing that the formation of bidentate binuclear surface complexes is the most thermodynamically favorable mode of adsorption for phosphate under acidic conditions. researchgate.net

DFT studies have also been instrumental in understanding the properties of various phosphate materials. For example, in the study of silver phosphate (Ag3PO4), hybrid DFT calculations have been used to investigate the effects of doping on its electronic properties, suggesting that sulfur doping could be a promising way to achieve n-type conductivity. researchgate.net Furthermore, DFT calculations have been employed to investigate the electronic structure and semiconducting properties of materials like potassium cobalt hydrogen phosphate (KCoCP), determining its indirect band gap.

The reliability of DFT calculations is dependent on the choice of functional and basis set. researchgate.net Studies have shown that different functionals can yield varying results for properties like the vibrational frequencies of the phosphate group. researchgate.net Therefore, careful validation against experimental data is crucial. The Conductor-like Polarizable Continuum Model (CPCM) is often used in conjunction with DFT to account for the effects of a solvent environment, which can significantly influence the properties of charged species like phosphates. researchgate.netnih.gov

Table 1: Applications of DFT in Phosphate Protonation and Material Studies

| System Studied | Property Investigated | Key Finding |

|---|---|---|

| Phosphate on Fe-(hydr)oxide | Adsorption thermodynamics | Bidentate binuclear complexes are most stable at acidic pH. researchgate.net |

| Silver Phosphate (Ag3PO4) | Doping effects | Sulfur doping is a promising route for n-type material. researchgate.net |

| Potassium Cobalt Hydrogen Phosphate | Electronic properties | Determined to be a semiconductor with an indirect band gap. |

| Phosphorylated Amino Acid Models | Vibrational spectra | Correlations between structure and vibrational spectrum established. researchgate.net |

| Graphene-based sensors | Phosphate adsorption | Functionalized graphene shows strong and selective adsorption of phosphate. acs.org |

Semiempirical Quantum-Chemical Techniques for Mononucleotide Protonation

Semiempirical quantum-chemical methods offer a computationally less demanding alternative to ab initio methods like DFT, making them suitable for studying larger molecules like mononucleotides. nih.govmpg.de These methods utilize parameters derived from experimental data to simplify the complex equations of quantum mechanics.

One of the early semiempirical methods, the Complete Neglect of Differential Overlap (CNDO/2) technique, was applied to study the electron density distribution in deoxycytidine-5'-monophosphate (5'-dCMP). nih.gov This study analyzed the influence of protonation on the atomic charges and bond orders of the mononucleotide, concluding that the CNDO/2 method is applicable for such investigations. nih.gov

Modern semiempirical methods, such as PM6 and GFN-xTB, have shown considerable promise for modeling biological and drug-like molecules, including their various protonation states. nih.govacs.org These methods can be particularly useful in drug discovery for tasks like predicting conformational energies and tautomeric states. nih.gov Hybrid quantum mechanical/machine learning (QM/ML) potentials, which combine the strengths of semiempirical methods with machine learning, have emerged as particularly robust approaches. nih.gov

While semiempirical methods are faster, they are generally less accurate than higher-level quantum chemical calculations. researchgate.net Their accuracy is highly dependent on the parameterization for the specific system under investigation. mpg.de Nevertheless, for large biological systems where DFT calculations are computationally prohibitive, semiempirical methods provide a valuable tool for exploring protonation effects. nih.gov

Molecular Dynamics Simulations of Phosphate-Containing Systems

Molecular dynamics (MD) simulations provide a powerful computational microscope for observing the dynamic behavior of phosphate-containing systems at the atomic level. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles over time, revealing information about structural changes, diffusion, and intermolecular interactions.

Classical MD simulations have been used to study the structural changes on the surfaces of biocompatible phosphate glasses. researchgate.net These simulations highlighted the critical role of sodium ion concentration in the hydrolysis of the material, which is responsible for the release of network components into solution. researchgate.net Another study used classical MD simulations to investigate the formation of calcium phosphate prenucleation clusters in aqueous solution, providing insights into the early stages of biomineralization. acs.org

For systems where chemical reactions or significant electronic polarization occur, quantum mechanics/molecular mechanics (QM/MM) MD simulations are employed. In this hybrid approach, a small, chemically active region (e.g., the phosphate group and its immediate surroundings) is treated with quantum mechanics, while the rest of the system is described by a classical force field. frontiersin.orgmdpi.com QM/MM simulations have been used to characterize the binding of organic phosphates, such as inositol (B14025) hexaphosphate (IHP) and glycerolphosphate (GP), to mineral surfaces like diaspore (B1175340) and goethite. frontiersin.orgmdpi.com These studies have provided evidence for the formation of specific binding motifs and highlighted the crucial role of water in mediating these interactions through hydrogen bonding and proton transfer. frontiersin.orgmdpi.com

Table 2: Examples of Molecular Dynamics Simulations of Phosphate Systems

| Simulation Type | System Studied | Key Findings |

|---|---|---|

| Classical MD | Phosphate-based bioglass surfaces | Na+ concentration is critical for hydrolysis and material solubility. researchgate.net |

| Classical MD | Calcium phosphate prenucleation clusters | Provided insights into the initial stages of biomineral formation. acs.org |

| QM/MM MD | Organic phosphates on diaspore surface | Characterized monodentate and bidentate binding motifs. frontiersin.org |

| QM/MM MD | Organic phosphates on goethite surface | Revealed the importance of water in forming hydrogen bonds and facilitating proton transfer. mdpi.com |

| ReaxFF MD | Binary sodium and calcium phosphate glasses | Simulated short- and medium-range structural features. acs.org |

Theoretical Models for Protonation Equilibria in Complex Chemical and Biological Environments

Understanding protonation equilibria is crucial for predicting the behavior of phosphate-containing molecules in complex environments like biological systems and natural waters. Theoretical models that can accurately describe these equilibria are therefore of great importance.

One approach involves using electrostatic models, such as the Poisson-Boltzmann model, to calculate the pKa values of titratable groups in proteins. uw.edu.pl These models treat the solvent as a dielectric continuum and can account for the influence of the protein's electrostatic field on the protonation state of individual residues. This method has been applied to study the protonation equilibria of enzymes like HIV-1 protease, providing insights into the charge states of catalytic residues. uw.edu.pl

Another theoretical framework is the Specific Ion Interaction Theory (SIT), which is a hybrid chemico-physical model used to describe the dependence of protonation constants on ionic strength. mdpi.comias.ac.in The SIT model considers specific short-range interactions between ions and has been successfully applied to study the protonation of various molecules, including flavonoids, in different ionic media. mdpi.comias.ac.in

For supramolecular systems like self-assembled peptide amphiphile nanofibers, molecular statistical thermodynamic models have been developed. frontiersin.org These models can predict the position-dependent state of charge by accounting for both the acid-base equilibrium and the local dielectric environment. frontiersin.org Such models are important for understanding how the ionization state of peptides, which is not fixed, is coupled to their structural organization. frontiersin.org

First Principles Calculations for Intrinsic Properties of Phosphate-Based Materials

First principles calculations, also known as ab initio calculations, are based solely on the fundamental laws of quantum mechanics without any empirical parameters. These methods are highly accurate for predicting the intrinsic properties of materials.

In the context of phosphate-based materials for sodium-ion batteries, first principles calculations have been employed to study the intrinsic properties of NASICON-structured materials. rsc.org These calculations have demonstrated the excellent structural stability and sodium ion transport performance of these materials, while also identifying their poor electronic conductivity as a limiting factor. rsc.org Such insights are crucial for guiding the development of improved battery materials through strategies like ion doping. rsc.org

First principles investigations have also been used to unravel the origin and local environment of paramagnetic point defects in phosphate glasses. cnr.itacs.org By combining classical molecular dynamics with density functional theory, researchers can calculate electron paramagnetic resonance (EPR) parameters for various defect configurations. cnr.it This approach has led to a better understanding of the so-called P3 centers in alkali phosphate glasses. cnr.it

Furthermore, first principles calculations are essential for understanding and improving the properties of lithium-ion battery cathode materials, such as olivine (B12688019) phosphates (e.g., LiFePO4). ucsd.edu These calculations can predict properties like voltage, diffusivity, and surface energies, which are critical for the performance of the battery. ucsd.edu For example, calculations have shown that Li transport in nano-LiFePO4 can be significantly faster than in larger particles due to the presence of defects. ucsd.edu

Table 3: Intrinsic Properties of Phosphate-Based Materials from First Principles Calculations

| Material | Property Investigated | Key Insight |

|---|---|---|

| NASICON-structured materials | Structural stability, ionic/electronic conductivity | High structural stability and ion transport, but poor electronic conductivity. rsc.org |

| Alkali Phosphate Glasses | Paramagnetic point defects (P3 centers) | Elucidated the structural origin and local environment of defects. cnr.it |

| Olivine Phosphates (LiFePO4) | Li diffusivity, surface properties | Defect-mediated Li transport is faster in nanoparticles; surface properties are anisotropic. ucsd.edu |

| Silver Phosphate (Ag3PO4) | Doping for n-type and p-type conductivity | Sulfur substitution is a promising strategy for n-type doping. researchgate.net |

Quantum-Chemical Predictions in Novel Phosphorus Protonation Reactions

Quantum-chemical predictions play a pivotal role in exploring and understanding novel protonation reactions of phosphorus compounds. These theoretical calculations can guide experimental efforts by predicting the feasibility and outcome of reactions that have not yet been observed.

A significant example is the protonation of white phosphorus (P4). For a long time, the reactivity of P4 towards the simplest electrophile, the proton, was largely unknown. fu-berlin.dersc.org Based on quantum-chemical predictions, it was proposed that the protonation of P4 could occur. fu-berlin.dersc.org These predictions were later confirmed by experimental studies, which showed the successful protonation of P4 using a Brønsted superacid. fu-berlin.dersc.org Spectroscopic results, in agreement with the theoretical calculations, indicated an acid-mediated activation of P4 where a proton adds to an edge of the P4 tetrahedron, forming a three-center two-electron P–H–P bond. fu-berlin.dersc.org

Quantum-chemical calculations are also used to predict the proton affinities and gas-phase basicities of phosphorus compounds of biological interest. researchgate.net These calculations are crucial for understanding the thermodynamics of phosphoryl transfer reactions. Benchmark calculations using high-level methods can provide accurate data that can be used to assess the performance of more computationally efficient methods. researchgate.net

In another application, density functional theory calculations were used to investigate the stereoinversion of succinimide (B58015) residues in proteins and peptides, a process catalyzed by a hydrogen phosphate ion. mdpi.com The calculations revealed an unsymmetrical SE1 mechanism where the hydrogen phosphate ion abstracts a proton from the asymmetric carbon atom of the succinimide residue. mdpi.com This demonstrates the power of quantum-chemical predictions in elucidating complex reaction mechanisms at the molecular level.

Chemical Reactivity and Reaction Mechanisms Involving Protonated Phosphates

Phosphoryl Transfer Reactions and Mechanistic Pathways

Phosphoryl transfer reactions are fundamental to many biological processes, including energy metabolism, signal transduction, and DNA replication. annualreviews.orgnih.gov The mechanism of these reactions, particularly how they are influenced by the protonation state of the phosphate (B84403) species, is a subject of extensive research. The transfer of a phosphoryl group can proceed through several mechanistic pathways, broadly categorized as dissociative, associative, and concerted. nih.govplos.org

A dissociative mechanism involves the formation of a short-lived, high-energy metaphosphate intermediate. plos.orgstanford.edu In contrast, an associative mechanism proceeds through a more stable pentavalent phosphorane intermediate. nih.govstanford.edu The concerted mechanism represents a middle ground, where the bond to the incoming nucleophile is formed concurrently with the cleavage of the bond to the leaving group, all in a single transition state. nih.govplos.org

The specific pathway taken is influenced by factors such as the nature of the leaving group, the attacking nucleophile, and the surrounding environment, including the presence of enzymatic catalysts. researchgate.netresearchgate.net For instance, the hydrolysis of a phosphate monoester with a poor leaving group tends to have more concurrent characteristics, while a good leaving group favors a more sequential (dissociative) mechanism. researchgate.netresearchgate.net

Theoretical models and computational studies have been instrumental in elucidating these pathways. longdom.org Quantum mechanics/molecular mechanics (QM/MM) calculations, for example, have been used to study the phosphoryl transfer reaction in enzymes like cyclin-dependent kinase 2, revealing a preference for a dissociative, base-assisted mechanism. plos.org These studies highlight the importance of local interactions within the enzyme's active site in modulating the charge distribution and reactivity of the phosphoryl group. plos.org

Stereochemical analysis has also been a powerful tool for diagnosing the mechanistic pathway. An inversion of the configuration at the phosphorus atom during the reaction is indicative of a direct, single displacement, consistent with a concerted or SN2-type mechanism. annualreviews.org

The hydrolysis of phosphate monoesters and triphosphates, such as adenosine (B11128) triphosphate (ATP), is a critical reaction in cellular bioenergetics. The mechanism of this hydrolysis can be either concurrent, with simultaneous breaking of the O-H bond of the attacking water molecule and the P-O bond of the substrate, or sequential, where these bonds break at different stages. researchgate.netnih.gov

For phosphate monoesters , the hydrolysis mechanism is sensitive to the leaving group. With a poor leaving group like the methoxy (B1213986) group in methyl phosphate, the reaction tends to follow a sequential pathway where the O-H bond of the attacking water breaks first. longdom.orglongdom.org This is because the departure of a strong nucleophile (poor leaving group) is difficult. longdom.org The pH-rate profiles for the hydrolysis of phosphate monoesters often show a maximum rate around pH 4. researchgate.net

In the case of triphosphates like ATP, the situation is more complex due to the presence of multiple phosphate groups that can be protonated. The hydrolysis of ATP involves the cleavage of the Pγ–Oβγ bond. nih.gov In the absence of enzymatic catalysis, this reaction is very slow, with a high activation energy barrier. nih.gov The mechanism can be influenced by the protonation state of the different phosphate groups. d-nb.inforesearchgate.net

The hydrolysis of phosphate esters is catalyzed by phosphatases, which facilitate the liberation of inorganic phosphate from various substrates in a thermodynamically favorable process that can occur in both acidic and alkaline mediums. researchgate.net

Protonation of the phosphate group has a significant catalytic effect on hydrolysis reactions and can strongly influence the mechanistic pathway. nih.govd-nb.inforesearchgate.net

For phosphate monoesters , adding a proton to a non-bridging oxygen of the phosphate group can lower the energy barrier for the initial breaking of the water's O-H bond. researchgate.netnih.gov For example, the energy barrier for this step is lowered from 34 to 25 kcal/mol upon protonation. researchgate.netnih.gov However, this protonation has little effect on the subsequent breaking of the P-O bond. researchgate.netnih.gov In contrast, protonating the bridging oxygen between the organic substituent and the phosphorus atom can facilitate the cleavage of either the C-O or O-P bond, depending on the nature of the substituent and the protonation state of the rest of the phosphate moiety. acs.org

In the hydrolysis of triphosphates , the location of protonation is crucial. nih.govd-nb.inforesearchgate.net

Protonation of the γ-phosphate (the terminal phosphate) favors a concurrent mechanism . nih.govd-nb.inforesearchgate.net This is because the proton reduces the negative charge on the γ-phosphate, lessening its repulsion with the attacking water molecule. nih.gov This protonation lowers the activation barrier for the rate-limiting step, which is the attack of water on the γ-phosphorus. d-nb.inforesearchgate.net

Protonation of the α- or β-phosphate groups (the leaving group) favors a sequential mechanism where the P-O bond breaks before the water's O-H bond. longdom.orgd-nb.inforesearchgate.net The additional protons on the leaving diphosphate (B83284) group decrease its nucleophilic strength by drawing electron density away from the P-O bond, weakening it and facilitating its cleavage. longdom.org

These differential effects of protonation provide a chemical basis for understanding how enzymes can catalyze NTP hydrolysis by precisely positioning charged residues in their active sites. d-nb.inforesearchgate.net

Interactive Data Table: Effect of Protonation on Hydrolysis Energy Barriers

This table summarizes the calculated energy barriers for the hydrolysis of a phosphate monoester, illustrating the effect of protonation.

| Reaction Step | Unprotonated Energy Barrier (kcal/mol) | Protonated Energy Barrier (kcal/mol) |

| Initial O-H Bond Breaking | 34 | 25 |

| Overall Energy Barrier | 41 | Not specified |

Data sourced from computational studies on phosphate monoester hydrolysis. researchgate.netnih.gov

Hydrolysis Mechanisms of Phosphate Monoesters and Triphosphates

Kinetics of Acid-Base Reactions of Phosphate Species

The kinetics of acid-base reactions involving phosphate species are fundamental to understanding their behavior in various chemical and biological systems. These reactions are typically very fast, often diffusion-controlled, and are characterized by their reaction rate constants and activation energies.

The rates of proton transfer reactions for phosphate species in aqueous solution are extremely high. For the dissociation of phosphoric acid (H₃PO₄), the rate constant for the first dissociation step (H₃PO₄ → H₂PO₄⁻ + H⁺) has been measured to be 3.8 x 10⁸ s⁻¹ via ultrasonic absorption. researchgate.net The corresponding protonation rate constant can then be calculated from the equilibrium constant. researchgate.net

The hydrolysis of phosphate esters is also subject to acid catalysis. For example, the hydrolysis of 1- and 2-glycerophosphates is linearly related to the perchloric acid concentration at a constant ionic strength. researchgate.net The activation energy for the phosphate (oxygen)-water exchange reaction catalyzed by human prostatic acid phosphatase is approximately 13 kcal/mol. pnas.org

In the formation of phosphoric acid from cow bone via a wet process method, the reaction was found to follow pseudo-first-order kinetics. unusida.ac.id The rate constant was determined to be k = 1.1627e-3742.4/T, and the activation energy was calculated to be -1883.44 cal/mol. unusida.ac.id

The disproportionation of hypoiodous acid in phosphate buffer is second order with respect to the buffer concentration, indicating the direct involvement of phosphate species in the reaction mechanism.

The dissolution of apatitic materials, such as hydroxyapatite (B223615) (HAP) and fluorapatite (B74983), in acidic media is a crucial process in both industrial applications like phosphoric acid production and biological phenomena like dental caries. The kinetics of this dissolution can be controlled by several factors, including diffusion of reactants or products, or the chemical reaction at the surface. scielo.brnih.gov

Studies on the dissolution of synthetic hydroxyapatite in hydrochloric acid suggest that the process is controlled by the diffusion of calcium and phosphate ions away from the solid surface. scielo.br A kinetic model based on a shrinking particle controlled by the diffusion of calcium ions has been proposed. scielo.br The activation energy for this process was found to be about 14 kJ/mol, a low value that is consistent with a diffusion-controlled mechanism. scielo.br

The dissolution rate of apatite is directly proportional to the acidity of the solution, increasing as the pH decreases. mdpi.comresearchgate.net The reaction order with respect to H⁺ concentration can vary depending on the specific acid and conditions. nih.govresearchgate.net For instance, in the dissolution of a natural (OH,F,Cl)-bearing apatite in highly acidic solutions (pH 0-2), the rate order with respect to H⁺ was found to be approximately 1.3-1.4. nih.gov

The dissolution mechanism can also change with temperature. For the attack of fluorapatite by phosphoric acid, at temperatures below 45°C, the activation energy is around 20 kJ/mol, suggesting a diffusion-controlled process. academicjournals.org However, at higher temperatures, the activation energy increases significantly to 101.1 kJ/mol, indicating a shift to a chemically controlled process. academicjournals.org The formation of a calcium-rich layer on the apatite surface can also inhibit the dissolution rate. nih.govmdpi.com

Interactive Data Table: Activation Energies for Apatite Dissolution

This table presents the activation energies for the dissolution of different apatitic materials under various acidic conditions.

| Apatitic Material | Acidic Medium | Temperature Range (°C) | Controlling Step | Activation Energy (kJ/mol) |

| Synthetic Hydroxyapatite | Hydrochloric Acid | Not specified | Diffusion | ~14 |

| Fluorapatite | Phosphoric Acid | < 45 | Diffusion | 19.8 |

| Fluorapatite | Phosphoric Acid | > 45 | Chemical Reaction | 101.1 |

| Abu-Tartur Phosphate Rock | Hydrochloric Acid | Not specified | Diffusion | 14.46 ± 0.24 |

Data compiled from various kinetic studies on apatite dissolution. scielo.brresearchgate.netacademicjournals.org

While most studies focus on aqueous systems, the reactivity of phosphates in non-aqueous solvents is also of significant interest, particularly in the context of prebiotic chemistry and materials science. acs.orgacs.orgmdpi.com

In non-aqueous solvents like formamide (B127407), condensed phosphates such as pyrophosphate can be formed from the oxidation of reduced phosphorus compounds. mdpi.com These condensed phosphates are high-energy compounds that can then react with organic molecules to form organophosphorus compounds. mdpi.com For example, heating a solution of inorganic phosphate species (derived from the Fenton reaction of hypophosphite) with nucleosides in formamide or a urea-ammonium formate-water mixture at 55-68°C leads to the formation of various organophosphorus products. mdpi.com

The synthesis of organic-inorganic hybrid materials, such as phenyl-modified polysilicophosphates, can be achieved through non-aqueous acid-base reactions. acs.org Similarly, tin(II) organosilicophosphate glasses have been prepared using non-aqueous acid-base reactions. acs.org

In the context of layered metal triphosphates, the interlayer region can be manipulated through acid-base type interactions. For instance, amine molecules can intercalate into the layers, with the potential for hydrogen bonding between the amine groups and the phosphate units. bham.ac.uk However, these intercalated structures can be susceptible to hydrolysis when exposed to aqueous solutions. bham.ac.uk

Dissolution Kinetics of Apatitic Materials in Acidic Media

Complex Formation and Intermolecular Interactions with Phosphate Anions

Protonated phosphate anions, such as dihydrogen phosphate (H₂PO₄⁻) and hydrogen phosphate (HPO₄²⁻), readily participate in the formation of complex structures through various intermolecular interactions. The ability of these anions to form complexes with a wide range of species, including metal ions and organic molecules, is fundamental to their roles in chemistry and biology. nih.govresearchgate.net The formation of these complexes is often driven by electrostatic interactions between the negatively charged phosphate group and a positively charged species. nih.gov

The interaction of phosphate anions with metal ions can lead to the formation of diverse complexes, and the degree of influence on the metal center varies with the protonation state of the phosphate. nih.gov For instance, studies on silver nanoparticle oxidation have shown that the complexing influence follows the order PO₄³⁻ > HPO₄²⁻ > H₂PO₄⁻. nih.gov This complexation facilitates oxidation processes by stabilizing the resulting metal ion. nih.gov In the case of multivalent cations like Al³⁺, long-chain polyphosphate anions can form mono-, di-, and tridentate complexes, where multiple phosphate units from the polyanion coordinate with a single metal ion. researchgate.net Similarly, lanthanide complexes with open coordination sites can bind phosphate with high affinity. nih.gov

Beyond metal ions, protonated phosphates engage in significant non-covalent interactions with organic molecules, particularly those containing protonated amine groups. nih.gov In phosphopeptides, the electrostatic forces and hydrogen bonds between the phosphate group and protonated side chains of basic amino acid residues like lysine (B10760008) are crucial in stabilizing molecular structures and influencing their behavior in analyses such as collision-induced dissociation. nih.gov The interaction is specific and can lead to an enhancement of the protonation of the amino groups, highlighting a synergistic relationship between the two moieties. This stabilization provided by the phosphate group is significant, with ionic bonds formed through these electrostatic interactions proving to be remarkably strong, sometimes even surpassing the strength of covalent bonds in the gas phase. acs.org

Hydrogen Bonding Characteristics of Protonated Phosphates

The hydrogen bonding capabilities of protonated phosphates are central to their structural chemistry. d-nb.info Species like dihydrogen phosphate (H₂PO₄⁻) and hydrogen phosphate (HPO₄²⁻) are unique in that they contain both hydrogen-bond donor sites (the P-OH groups) and hydrogen-bond acceptor sites (the P-O⁻ and P=O groups). acs.org This dual functionality allows them to form extensive and robust hydrogen bond networks, which are critical in various materials, including proton conductors. acs.orgencyclopedia.pub

The structure of these networks can vary significantly. In solids, protonated phosphates can link metal centers, often in combination with water molecules, to create frameworks that facilitate proton transport. encyclopedia.pub The hydrogen bonds can be intermolecular, connecting different phosphate units, or intramolecular. In some aminophosphine (B1255530) chalcogenides, which serve as models for aminophosphates, dynamic intramolecular proton hopping between different functional groups has been observed. d-nb.info The presence of counterions also plays a role; for example, ammonium (B1175870) ions can participate in forming extended hydrogen-bond networks with zirconium phosphates, leading to high proton conductivity. encyclopedia.pub

A remarkable example of self-assembly driven by hydrogen bonding is the formation of a cyclic octamer of dihydrogen phosphate anions around a triprotonated tripodal amine receptor. acs.org In this structure, the (H₂PO₄⁻)₈ cluster is stabilized by strong hydrogen bonding interactions between the anions, analogous to a cyclic water octamer. acs.org The degree of protonation directly impacts the geometry and nature of these bonds. Studies on analogous arsenate compounds, which have similar characteristics, show distinct differences in bond lengths between singly, doubly, and triply protonated groups, illustrating the structural consequences of protonation. researchgate.netiucr.org Furthermore, under certain conditions, the interaction between a phosphate group and an amide group can form a low-barrier hydrogen bond (LBHB). nih.gov The strength of this LBHB can be modulated by the reversible protonation of the phosphate, suggesting a potential mechanism for regulating protein function. nih.gov

| Protonated Group | Average As-OH Bond Length (Å) | Comment |

|---|---|---|

| HAsO₄²⁻ (singly protonated) | 1.728 | Data from a statistical evaluation of various arsenate crystal structures, which serve as an analogue for phosphate systems due to their chemical similarities. The bond length of an As-OH group varies with the overall protonation state of the arsenate molecule. researchgate.netiucr.org |

| H₂AsO₄⁻ (doubly protonated) | 1.714 | |

| H₃AsO₄ (triply protonated) | 1.694 |

Determination of Association Constants of Phosphate Complexes

The strength of the interaction between a host molecule and a phosphate species in solution is quantified by the association constant (Kₐ), also known as a stability or binding constant. wikipedia.org This equilibrium constant measures the affinity of the host for the guest, with higher Kₐ values indicating stronger complex formation. wikipedia.org Various analytical techniques are employed to determine these constants, including nuclear magnetic resonance (NMR) and luminescence spectroscopy. rsc.orgresearchgate.net

The determination of association constants is crucial for understanding the selectivity and efficiency of synthetic receptors designed for phosphate recognition. For example, a gadolinium-based complex (Gd-TREN-MAM) designed to capture phosphate from water was shown to have a high affinity for phosphate at neutral pH, with an association constant of 1.3 x 10⁴ M⁻¹. nih.gov The binding in this system is highly pH-dependent, allowing for the release of the phosphate under acidic conditions. nih.gov

Lanthanide complexes are often used as probes in these studies. The binding of phosphate species to a europium complex (1.Eu) was monitored via luminescence, allowing for the calculation of effective association constants for various biologically relevant phosphates. researchgate.net The results showed that the complex binds adenosine triphosphate (ATP) with the highest affinity, followed by inorganic phosphate (Pi) and phosphocreatine (B42189) (PCr). researchgate.net Similarly, dinuclear copper(II) complexes have been shown to be effective receptors for polyphosphate anions, exhibiting very high association constants with pyrophosphate (HPPi³⁻) and ATP. rsc.org The selectivity of these receptors can be tuned; for instance, at physiological pH, the dicopper(II) complex selectively binds ATP over several other phosphate-containing molecules, although pyrophosphate can be an interferent. rsc.org

| Host Complex | Phosphate Species | Association Constant (Kₐ) (M⁻¹) | Conditions |

|---|---|---|---|

| Gd-TREN-MAM | Phosphate | 1.3 x 10⁴ | In water at neutral pH nih.gov |

| 1.Eu | ATP | 460 | pH 7.4 researchgate.net |

| 1.Eu | Inorganic Phosphate (Pi) | 180 | pH 7.4 researchgate.net |

| 1.Eu | Phosphocreatine (PCr) | 110 | pH 7.4 researchgate.net |

| Dicopper(II) complex of L¹ | HPPi³⁻ (Pyrophosphate) | log K = 7.73 | Aqueous solution rsc.org |

| ATP⁴⁻ | log K = 7.37 |

¹Unsymmetrical squaramide-based ligand

Biological and Bioinorganic Roles of Protonated Phosphate Species

Phosphate (B84403) as a Physiologically Relevant Biological Buffer System

The phosphate buffer system is a critical mechanism for maintaining acid-base homeostasis within the body, particularly in the intracellular fluid and the kidneys. fiveable.mefiveable.me It consists of two main components: the dihydrogen phosphate ion (H₂PO₄⁻), which acts as a weak acid, and the monohydrogen phosphate ion (HPO₄²⁻), which functions as a weak base. fiveable.meoregonstate.education This system is crucial for resisting changes in pH that occur during metabolic processes. fiveable.me

The effectiveness of the phosphate buffer system is due to its pKa of approximately 6.8 to 7.2, which is close to the physiological pH of 7.4. fiveable.mekhanacademy.orgnumberanalytics.com This allows it to operate near its maximum buffering capacity. wikilectures.eu The equilibrium between the acidic and basic phosphate ions allows the system to neutralize both excess acids and bases. jove.com

When a strong acid is introduced, the monohydrogen phosphate ion accepts a proton (H⁺) to form the weak acid, dihydrogen phosphate, thus minimizing a drop in pH. oregonstate.educationlibretexts.org Conversely, when a strong base is added, the dihydrogen phosphate ion donates a proton to neutralize the base, forming water and the weak base, monohydrogen phosphate. jove.commedictests.com

| Component | Role | Reaction with Strong Acid (e.g., HCl) | Reaction with Strong Base (e.g., NaOH) |

|---|---|---|---|

| Dihydrogen Phosphate (H₂PO₄⁻) | Weak Acid | - | H₂PO₄⁻ + OH⁻ → HPO₄²⁻ + H₂O |

| Monohydrogen Phosphate (HPO₄²⁻) | Weak Base | HPO₄²⁻ + H⁺ → H₂PO₄⁻ | - |

Role of Phosphorylation and Dephosphorylation in Biological Regulation

Reversible protein phosphorylation is a fundamental post-translational modification that plays a central role in regulating a vast array of cellular processes. thermofisher.comnih.gov This dynamic process, involving the addition and removal of phosphate groups, acts as a molecular switch to control protein function and transmit signals throughout the cell. nih.govjrank.org

Phosphorylation , the addition of a phosphate group, is catalyzed by enzymes called protein kinases . thermofisher.comvscht.cz These enzymes transfer a phosphate group from a donor molecule, typically adenosine (B11128) triphosphate (ATP), to specific amino acid residues on a substrate protein, most commonly serine, threonine, or tyrosine in eukaryotes. thermofisher.comvscht.cz The introduction of the negatively charged phosphate group can induce significant conformational changes in the protein. thermofisher.com These structural alterations can, in turn, modulate the protein's catalytic activity, either activating or inactivating it. thermofisher.comjackwestin.com Furthermore, the phosphorylated site can serve as a recognition motif for the recruitment of other proteins, a critical step in the propagation of cellular signals. thermofisher.com

Dephosphorylation , the removal of a phosphate group, is carried out by enzymes known as protein phosphatases . thermofisher.comjrank.org By reversing the action of kinases, phosphatases ensure that the signaling process is transient and tightly controlled. thermofisher.com The balance between kinase and phosphatase activity determines the phosphorylation state of a protein and, consequently, its biological activity. researchgate.net

This reversible phosphorylation is integral to numerous cellular functions, including:

The complexity of this regulatory system is underscored by the fact that a single kinase or phosphatase can have multiple substrates and participate in various signaling pathways, creating intricate and interconnected signaling networks. nih.gov

| Process | Enzyme Family | Action | Key Substrate Residues (Eukaryotes) | Result |

|---|---|---|---|---|

| Phosphorylation | Protein Kinases | Adds a phosphate group (from ATP) | Serine, Threonine, Tyrosine | Alters protein conformation and function (activation/inactivation), creates binding sites |

| Dephosphorylation | Protein Phosphatases | Removes a phosphate group | Phosphoserine, Phosphothreonine, Phosphotyrosine | Reverses the effects of phosphorylation, returning the protein to its original state |

Formation and Stability of Phosphate Esters and Diesters in Biomolecules

Phosphate esters and diesters are fundamental chemical linkages that form the backbone of essential biomolecules, most notably nucleic acids. wikipedia.orglibretexts.org A phosphate ester is formed when a hydroxyl group reacts with a hydroxyl group of phosphoric acid. libretexts.org A phosphodiester bond occurs when two hydroxyl groups on phosphoric acid react with hydroxyl groups on other molecules, creating two ester bonds. wikipedia.org

In DNA and RNA, phosphodiester bonds link the 3' carbon of one sugar molecule to the 5' carbon of the adjacent sugar, forming the sugar-phosphate backbone. wikipedia.orgsavemyexams.com The sugars involved are deoxyribose in DNA and ribose in RNA. wikipedia.org This linkage is crucial for the structure and integrity of the genetic material. libretexts.org

The formation of these bonds is an energy-requiring process. In the synthesis of DNA and RNA, nucleoside triphosphates or diphosphates serve as the building blocks. The breaking of the high-energy phosphate bonds in these precursors provides the energy necessary to drive the enzyme-catalyzed reaction, which is typically facilitated by polymerases. wikipedia.org

One of the key properties of phosphate esters and diesters is their stability in aqueous solution at physiological pH. nih.gov This stability is crucial for the long-term storage of genetic information in DNA. savemyexams.com The phosphate groups in the phosphodiester backbone are negatively charged at neutral pH because their pKa is near 0. libretexts.org This negative charge is significant for several reasons:

Despite their general stability, phosphodiester bonds can be cleaved by enzymes called nucleases. This enzymatic hydrolysis is essential for processes such as DNA repair, replication, and the degradation of nucleic acids. wikipedia.org

| Biomolecule | Bond Type | Linkage | Key Features |

|---|---|---|---|

| DNA | Phosphodiester Bond | Links 3' carbon of deoxyribose to 5' carbon of the next deoxyribose | Forms a stable, negatively charged backbone. Lacks a 2'-hydroxyl group, increasing stability. |

| RNA | Phosphodiester Bond | Links 3' carbon of ribose to 5' carbon of the next ribose | Forms a negatively charged backbone. The presence of a 2'-hydroxyl group makes it more prone to hydrolysis. |

| Phospholipids (B1166683) | Phosphate Ester/Diester | Links the phosphate group to glycerol (B35011) and a head group | Forms the hydrophilic head of the phospholipid molecule, essential for membrane structure. |

| ATP/ADP | Phosphate Anhydride | Links phosphate groups to each other | High-energy bonds that release energy upon hydrolysis, driving cellular processes. |

Molecular Mechanisms of Inorganic Phosphate Transport

The transport of inorganic phosphate (Pi) across the plasma membrane is a fundamental process for all living cells, as phosphate is essential for cellular metabolism, signaling, and the synthesis of biomolecules. uzh.chcapes.gov.br This transport is mediated by specific protein families. In mammals, two main families of sodium-dependent phosphate cotransporters are responsible for this task: the SLC20 and SLC34 families. uzh.chmdpi.com

Proton-Phosphate Symporters and Co-transporters

While sodium-dependent transport is predominant in mammals, proton-phosphate symporters are also a significant mechanism for phosphate uptake, particularly in other organisms like plants and yeast. These transporters harness the electrochemical potential of a proton gradient across the membrane to drive the transport of phosphate into the cell against its concentration gradient. The mechanism involves the simultaneous binding of a proton and a phosphate ion to the transporter protein, which then undergoes a conformational change to release them on the other side of the membrane.

Sodium-Dependent Phosphate Co-transporters

In mammals, the transport of inorganic phosphate across the cell membrane is primarily achieved through sodium-dependent secondary active transport. capes.gov.br This process is carried out by members of the SLC20 and SLC34 solute carrier families. uzh.ch

The SLC34 family includes NaPi-IIa (SLC34A1), NaPi-IIb (SLC34A2), and NaPi-IIc (SLC34A3). uzh.ch These transporters play crucial roles in systemic phosphate homeostasis. capes.gov.br